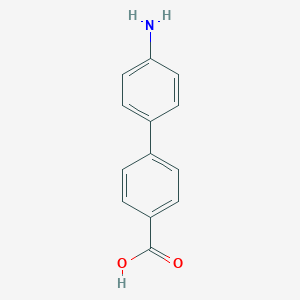

4-(4-Aminophenyl)benzoic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFKODANZQVHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308990 | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5730-78-9 | |

| Record name | 5730-78-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Aminophenyl Benzoic Acid and Its Derivatives

Established Synthetic Routes to 4-(4-Aminophenyl)benzoic acid

The construction of the foundational this compound structure can be achieved through several established synthetic pathways. These routes primarily focus on the formation of the carbon-carbon bond between the two phenyl rings or the carbon-nitrogen bond connecting the aniline (B41778) moiety.

Condensation reactions, particularly those involving transition metal catalysis, represent a cornerstone in the synthesis of diarylamines and biaryl compounds. The Ullmann condensation and the Suzuki-Miyaura coupling are two prominent examples of such transformations that can be adapted for the synthesis of this compound.

The Ullmann condensation is a copper-promoted reaction that facilitates the formation of carbon-nitrogen bonds. In a synthetic approach towards this compound, this reaction could involve the coupling of a 4-halobenzoic acid with aniline or a 4-aminophenyl boronic acid with a halobenzene derivative, though the former is more characteristic of a Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org Traditionally, these reactions require high temperatures and polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.org The mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide. organic-chemistry.orglibretexts.org This versatile reaction is widely used for the formation of carbon-carbon bonds in biaryl synthesis. For the preparation of this compound, this would typically involve the reaction of 4-bromobenzoic acid with 4-aminophenylboronic acid in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product. libretexts.org

| Reaction | Catalyst | Reactants | Bond Formed | Typical Conditions |

|---|---|---|---|---|

| Ullmann Condensation (Goldberg Reaction) | Copper | Aryl Halide + Amine/Aniline | C-N | High Temperature, Polar Solvents wikipedia.org |

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide + Arylboronic Acid | C-C | Base, Various Solvents organic-chemistry.orgnih.gov |

Reductive amination, also known as reductive alkylation, is a powerful method for the synthesis of amines, including derivatives of benzoic acid. harvard.edumasterorganicchemistry.comorganic-chemistry.org This two-step process involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its in-situ reduction to the corresponding amine. masterorganicchemistry.com This method is highly effective for creating secondary and tertiary amines and avoids the issue of overalkylation often encountered with direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is a mild and selective reagent that can reduce iminium ions in the presence of aldehydes. harvard.edu The reaction is typically carried out in the presence of acetic acid, which catalyzes the imine formation. harvard.edu

For the synthesis of benzoic acid derivatives, a relevant aldehyde or ketone precursor would be reacted with an appropriate amine. For instance, a 4-formylbenzoic acid derivative could be reacted with an aniline to introduce the aminophenyl moiety.

| Reducing Agent | Key Features | Typical Substrates |

|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for iminium ions harvard.edu | Aldehydes, Ketones, Primary and Secondary Amines harvard.edu |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective at controlled pH, toxic byproducts harvard.edumasterorganicchemistry.com | Aldehydes, Ketones, Primary and Secondary Amines harvard.edu |

| α-Picoline-borane | Can be used in various solvents including water organic-chemistry.org | Aldehydes, Ketones, Amines organic-chemistry.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inmdpi.com This technology has been successfully applied to a variety of reactions, including the synthesis of analogs of this compound.

One notable application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.govarkat-usa.org Microwave irradiation can significantly reduce the reaction times for the synthesis of biaryl compounds. arkat-usa.org For example, the Suzuki coupling of aryl bromides with phenylboronic acid in water can be completed in a matter of minutes under microwave heating. arkat-usa.org This approach offers a greener and more efficient alternative to traditional heating methods.

Furthermore, microwave assistance has been utilized in the synthesis of heterocyclic analogs derived from 4-aminobenzoic acid. For instance, the synthesis of 2-(4-aminophenyl) benzimidazole (B57391) has been achieved by reacting o-phenylenediamine (B120857) with 4-aminobenzoic acid under microwave irradiation in the presence of polyphosphoric acid, with optimal yields obtained in just 10 minutes. researchgate.net Similarly, novel pyrimidine (B1678525) derivatives incorporating a 4-amino benzoic acid moiety have been synthesized efficiently using microwave irradiation, demonstrating the broad applicability of this technique. nih.govnih.gov

| Reaction Type | Reactants | Product Type | Key Advantage of Microwave |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide + Phenylboronic Acid | Biaryl Compound | Rapid reaction times (minutes) arkat-usa.org |

| Heterocycle Formation | o-phenylenediamine + 4-Aminobenzoic acid | Benzimidazole Derivative | High yield in short time (10 min) researchgate.net |

| Nucleophilic Aromatic Substitution | 4,6-dichloropyrimidine + Amines + 4-Aminobenzoic acid | Substituted Pyrimidine | Reduced reaction time, high yield nih.gov |

Synthesis of Advanced Derivatives of this compound

Building upon the core structure of this compound, a variety of advanced derivatives with tailored properties can be synthesized. These derivatives often incorporate additional functional groups that impart specific biological or material properties.

Amic and imide derivatives of bisphosphonic acids represent a class of compounds with potential applications in medicinal chemistry. The synthesis of these derivatives can be achieved starting from a derivative of 4-aminobenzoic acid. A key starting material, [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid), can be reacted with various cyclic anhydrides such as succinic, maleic, and phthalic anhydrides to yield the corresponding amic acids.

Subsequent dehydration of these amic acids, typically using acetic anhydride (B1165640) and a catalyst like anhydrous sodium acetate, leads to the formation of novel imide derivatives. This synthetic route provides access to a library of compounds where the bisphosphonic acid moiety is linked to different cyclic imide structures.

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. This compound, with its primary amino group, serves as an excellent precursor for the synthesis of a wide array of Schiff bases.

The synthesis typically involves refluxing this compound with a substituted aromatic aldehyde in a suitable solvent, such as ethanol (B145695), often with a few drops of an acid catalyst like glacial acetic acid. The resulting Schiff bases can be isolated by precipitation upon cooling and pouring the reaction mixture over crushed ice. This straightforward methodology allows for the facile introduction of various aromatic substituents, enabling the tuning of the electronic and steric properties of the final molecule.

| Aromatic Aldehyde | Resulting Schiff Base Name |

|---|---|

| 2-chlorobenzaldehyde | 4-[(2-chlorobenzylidene)amino]benzoic acid |

| furan-2-carbaldehyde | 4-[(furan-2-ylmethylene)amino]benzoic acid |

| cinnamaldehyde | 4-[(3-phenylallylidene)amino]benzoic acid |

| 2-hydroxybenzaldehyde | 4-[(2-hydroxybenzylidene)amino]benzoic acid |

| vanillin | 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid |

| 3-nitrobenzaldehyde | 4-[(3-nitrobenzylidene)amino]benzoic acid |

Derivatization to Triazole and Benzimidazole Structures

The biphenyl (B1667301) scaffold of this compound is a valuable starting point for the synthesis of derivatives containing triazole and benzimidazole rings, which are significant pharmacophores in drug discovery.

Benzimidazole Derivatives:

A common method for synthesizing benzimidazole derivatives involves the condensation of an o-phenylenediamine with a carboxylic acid. In the context of this compound, its precursor, p-aminobenzoic acid, is frequently used. The reaction with o-phenylenediamine is typically facilitated by a dehydrating agent or an acid catalyst. Various catalysts have been explored for this condensation, including Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and o-phosphoric acid. tuiasi.ro Polyphosphoric acid (PPA) is also a highly effective dehydrating agent and catalyst for this transformation, often resulting in high yields. tuiasi.ro The reaction generally involves heating the reactants together, with or without a solvent, to drive the cyclization and dehydration, forming the benzimidazole ring. For instance, heating o-phenylenediamine and p-aminobenzoic acid in the presence of o-phosphoric acid or sulfuric acid leads to the formation of 4-(1H-benzo[d]imidazol-2-yl)aniline. tuiasi.ro

The choice of catalyst and reaction conditions can significantly impact the reaction time and yield. Microwave irradiation has also been employed as a newer method to accelerate this type of reaction. tuiasi.ro

Triazole Derivatives:

The synthesis of triazole derivatives from this compound can be a multi-step process. One reported green synthesis approach begins with the related compound, 4-aminobenzoic acid. researchgate.net This process involves several key transformations:

Esterification: The carboxylic acid group of 4-aminobenzoic acid is first converted to an ethyl ester, producing ethyl-4-aminobenzoate. This is typically achieved by refluxing in ethanol with a catalytic amount of a strong acid like sulfuric acid. researchgate.net

Hydrazide Formation: The resulting ester is then reacted with hydrazine (B178648) hydrate (B1144303) to form 4-aminobenzohydrazide. researchgate.net

Oxadiazole-thiol Formation: The hydrazide is subsequently treated with carbon disulfide in the presence of ethanolic potassium hydroxide. This step leads to the formation of a 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (B1269557) intermediate. researchgate.net

Triazole-thiol Synthesis: Finally, the oxadiazole-thiol intermediate is refluxed with a substituted primary aryl amine in ethanol. This results in the rearrangement and formation of the desired 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.net

This pathway highlights a versatile method for converting the benzoic acid moiety into a triazole ring system, while retaining the 4-aminophenyl group.

Formation of Sulfonamide Derivatives

Sulfonamides are a crucial class of compounds, and their synthesis from carboxylic acids like this compound is of significant interest. While the direct conversion is not the most common route, modern organic synthesis provides pathways to achieve this transformation.

A promising strategy for the synthesis of sulfonamides from aryl carboxylic acids involves a one-pot decarboxylative halosulfonylation followed by amination. nih.gov This method circumvents the need for traditional starting materials like sulfonyl chlorides. The general steps of this process are:

Decarboxylative Chlorosulfonylation: The aryl carboxylic acid undergoes a reaction that replaces the carboxylic acid group with a sulfonyl chloride (-SO₂Cl) group. This transformation can be achieved using copper catalysis in the presence of a chlorine atom source and a sulfur dioxide surrogate. nih.gov

One-Pot Amination: The intermediate sulfonyl chloride is then reacted in the same pot with a desired amine to form the final sulfonamide derivative. nih.gov

This approach offers an efficient way to access sulfonamides from readily available carboxylic acids. Other established methods for sulfonamide synthesis typically involve the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg While not a direct derivatization of the carboxylic acid group of this compound, the amino group of the molecule could be reacted with a suitable sulfonyl chloride to form a sulfonamide linkage.

Synthesis of Polyesterimide Copolymers utilizing 4-Aminobenzoic Acid 4-Aminophenyl Ester

This compound derivatives are valuable monomers in the synthesis of high-performance polymers like polyesterimides (PEsIs). These polymers combine the excellent thermal stability of polyimides with the good processability of polyesters. A key monomer derived from this compound is 4-aminophenyl-4'-aminobenzoate (APAB).

The synthesis of PEsI copolymers using APAB typically involves a two-step polycondensation reaction:

Poly(amic acid) Formation: APAB is reacted with a dianhydride, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), and often a second diamine comonomer like 2,2′-bis(trifluoromethyl)benzidine (TFMB), in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). This step forms a soluble poly(amic acid) precursor. researchgate.net

Thermal Imidization: The poly(amic acid) is then converted into the final polyesterimide through thermal cyclization (imidization). This is usually achieved by heating the poly(amic acid) film or solution at high temperatures, which eliminates water and forms the stable imide rings. researchgate.net

The properties of the resulting PEsI copolymers, such as their glass transition temperature (Tg) and interchain distances, can be tailored by adjusting the ratio of the comonomers (e.g., APAB and TFMB). researchgate.net

Table 1: Monomers in Polyesterimide Copolymer Synthesis

| Monomer | Chemical Name | Role |

|---|---|---|

| APAB | 4-aminophenyl-4'-aminobenzoate | Ester-containing diamine |

| BPDA | 3,3′,4,4′-biphenyltetracarboxylic dianhydride | Dianhydride |

| TFMB | 2,2′-bis(trifluoromethyl)benzidine | Diamine comonomer |

Strategies for Incorporating Azo Groups (e.g., (E)-4-((4-aminophenyl)diazenyl)benzoic acid)

The incorporation of azo groups (-N=N-) into the structure of this compound leads to the formation of azo dyes and photoresponsive materials. The target compound in this category is (E)-4-((4-aminophenyl)diazenyl)benzoic acid. The synthesis of such compounds is typically achieved through a diazo coupling reaction.

The general procedure involves two main steps:

Diazotization: An aromatic primary amine is converted into a diazonium salt. In this case, the starting material would likely be a derivative where one of the amino groups is protected, or the reaction conditions are carefully controlled to achieve selective diazotization. For instance, starting with p-aminobenzoic acid, the amino group is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This forms a diazonium salt solution.

Azo Coupling: The diazonium salt is then reacted with an electron-rich aromatic compound, the coupling partner. To synthesize (E)-4-((4-aminophenyl)diazenyl)benzoic acid, the diazonium salt of p-aminobenzoic acid would be coupled with aniline. The reaction is usually carried out in a slightly acidic to neutral medium.

The resulting molecule contains the characteristic azo linkage connecting the two phenyl rings, each substituted with a functional group (carboxylic acid and amino group).

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to reduce environmental impact and improve efficiency. These principles focus on aspects such as the use of less hazardous solvents, renewable feedstocks, and energy-efficient processes. unibo.itnih.gov

One example of a green synthetic approach is the multi-step synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives starting from 4-aminobenzoic acid. researchgate.net This method is considered "green" due to several factors:

Use of Safer Solvents: The reactions primarily utilize ethanol, which is a more environmentally benign solvent compared to many chlorinated or aprotic polar solvents.

Atom Economy: The synthetic route is designed to incorporate a significant portion of the atoms from the reactants into the final product, minimizing waste.

Another area where green chemistry is relevant is in the synthesis of the precursor, 4-aminobenzoic acid. Traditional methods for reducing the nitro group in 4-nitrobenzoic acid often use stoichiometric reducing agents that generate significant waste. A greener alternative is catalytic hydrogenation, which uses hydrogen gas as the reductant and a recyclable catalyst, producing only water as a byproduct. mdpi.com

The broader application of green chemistry in pharmaceutical and chemical synthesis includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of biocatalytic routes for producing aminobenzoic acid and its derivatives from renewable resources. mdpi.com

Catalytic Aspects in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Various types of catalysts are employed depending on the specific transformation.

Acid Catalysis:

Benzimidazole Synthesis: The formation of benzimidazole derivatives from p-aminobenzoic acid and o-phenylenediamine is a classic example of acid catalysis. Brønsted acids such as HCl, H₂SO₄, and o-phosphoric acid are used to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. tuiasi.ro Dehydrating agents that also act as catalysts, like polyphosphoric acid (PPA), are particularly effective in driving the reaction towards completion. tuiasi.ro

Metal Catalysis:

Hydrogenation: The synthesis of aminobenzoic acids from their corresponding nitro compounds is often achieved through catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for this reduction. researchgate.net This method is favored for its high yields and clean reaction profile.

Sulfonamide Synthesis: Modern methods for forming sulfonamides from aryl carboxylic acids can employ copper catalysts. These catalysts facilitate the decarboxylative chlorosulfonylation of the acid, which is a key step in the one-pot synthesis of sulfonamides. nih.gov

Other Catalytic Approaches:

Polymer Synthesis: The synthesis of polyesterimides, while not always catalytic in the traditional sense, relies on reagents and conditions that facilitate the polymerization process. The formation of the poly(amic acid) precursor is a crucial step that proceeds under controlled conditions. researchgate.net

The development of new catalytic systems continues to be a major focus in organic synthesis, aiming for milder reaction conditions, higher selectivity, and improved sustainability in the production of complex molecules derived from this compound.

Advanced Characterization Techniques and Spectroscopic Analysis of 4 4 Aminophenyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, governed by spin-spin coupling.

For derivatives of 4-(4-Aminophenyl)benzoic acid, ¹H NMR provides key structural insights. For instance, in the spectrum of 4-(4-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, run in DMSO-d₆, the signals corresponding to the aromatic protons of the aminophenyl group are clearly observed as doublets around δ 6.88 ppm and δ 6.47 ppm, each integrating to two protons. rsc.org The characteristic splitting pattern (a doublet of doublets) is typical for a 1,4-disubstituted benzene (B151609) ring. The protons of the amino group (NH₂) typically appear as a broad singlet. rsc.org

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 9.07 | s | 1H | NH (pyrimidine ring) | rsc.org |

| 7.55 | s | 1H | NH (pyrimidine ring) | rsc.org |

| 6.88 | d (J=8.0 Hz) | 2H | Aromatic CH | rsc.org |

| 6.47 | d (J=8.0 Hz) | 2H | Aromatic CH | rsc.org |

Note: Data for 4-(4-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester in DMSO-d₆.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a structure typically gives a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, carbonyl, aliphatic).

In the ¹³C NMR spectrum of derivatives like 4-(4-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester, the carbon atoms of the biphenyl (B1667301) core can be assigned based on their chemical shifts. rsc.org The quaternary carbons (to which no protons are attached) often show lower intensity peaks. The carbonyl carbon of the carboxylic acid group is typically found significantly downfield (δ > 165 ppm).

Table 2: Representative ¹³C NMR Data for a this compound Derivative

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|---|---|

| 170.7 | C=O (ester) | rsc.org |

| 157.4, 153.0, 152.5 | Pyrimidine (B1678525) ring carbons | rsc.org |

| 137.5, 132.1 | Aromatic carbons (quaternary) | rsc.org |

| 118.7 | Aromatic CH | rsc.org |

Note: Data for 4-(4-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester in DMSO-d₆.

For derivatives of this compound that incorporate a phosphonic acid or phosphonate (B1237965) group, Phosphorus-31 (³¹P) NMR spectroscopy is an essential characterization tool. researchgate.net ³¹P is a medium sensitivity nucleus with a wide chemical shift range, which makes it excellent for structural analysis of organophosphorus compounds. huji.ac.il Spectra are often acquired with ¹H decoupling to simplify the signals into sharp singlets, though coupled spectra can be run to observe J-couplings between phosphorus and hydrogen. huji.ac.il

In the analysis of 4-aminophenyltriazinephosphonate derivatives, the ³¹P NMR spectrum typically shows a singlet signal for the phosphorus atoms, confirming the presence of the phosphonate group. researchgate.net The chemical shift of the ³¹P signal is indicative of the specific chemical environment of the phosphorus atom. huji.ac.ilnih.gov For example, in diethyl phosphonate, the ¹H-decoupled ³¹P NMR spectrum shows a single sharp line. huji.ac.il

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies.

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm its structure. Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region corresponding to symmetric and asymmetric stretching vibrations.

O-H Stretching: The carboxylic acid (-COOH) group exhibits a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the carboxylic acid is observed in the region of 1680-1710 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic rings.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond appears in the 1250-1360 cm⁻¹ range.

Table 3: Key FT-IR Vibrational Frequencies for 4-Aminobenzoic Acid

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3001, 3059 | C-H stretch | Aromatic | researchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is crucial for confirming its identity. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the elemental formula of a compound. rsc.org

For 4-aminobenzoic acid, the molecular weight is 137.14 g/mol . nist.gov In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecule [M+H]⁺ at m/z 138.0555. massbank.eu

HRMS is particularly valuable for confirming the successful synthesis of new derivatives. For example, the HRMS (ESI⁺) analysis of 4-(4-Amino-phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester showed an [M+H]⁺ peak at m/z 276.1340, which corresponds closely to the calculated value of 276.1343 for the formula C₁₄H₁₈N₃O₃⁺. rsc.org This excellent agreement between the measured and calculated mass provides strong evidence for the proposed molecular formula.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. researchgate.net A close match between the experimental and theoretical values serves as a confirmation of the compound's elemental composition and purity. This technique is often used in conjunction with HRMS to provide unambiguous verification of a new compound's chemical formula. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Similarly, a thorough search for structurally analogous derivatives that could provide insight into the solid-state packing of the target molecule did not yield sufficient data to construct the detailed analysis and data tables required by the outline. For instance, crystallographic information for the closely related derivative 4-((4-aminophenyl)diazenyl)benzoic acid was also not found in available peer-reviewed literature.

Therefore, a detailed discussion on the solid-state structure, molecular conformation, and intermolecular packing of this compound based on experimental X-ray crystallography cannot be provided at this time.

Theoretical and Computational Studies of 4 4 Aminophenyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively to investigate the electronic structure of many-body systems, including molecules like 4-(4-Aminophenyl)benzoic acid. researchgate.netespublisher.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to predict a variety of molecular properties with high accuracy. science.gov It is widely used to determine optimized geometries, electronic energies, and other key physicochemical parameters.

DFT calculations are instrumental in identifying the reactive sites of a molecule. One common approach is the analysis of the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP provides a visual guide to the charge distribution, where different colors denote regions of varying electron density. nih.gov For instance, in related molecules, red-colored, electron-rich regions indicate sites susceptible to electrophilic attack, typically found around electronegative atoms like oxygen and nitrogen. nih.gov Conversely, blue-colored, electron-poor regions highlight areas prone to nucleophilic attack, usually around hydrogen atoms. nih.gov This analysis is crucial for predicting how this compound might interact with other molecules, such as biological receptors or chemical reactants.

Furthermore, DFT is employed to calculate the binding energies when the molecule docks into the active site of a protein. nih.gov For example, in silico docking studies on similar compounds have yielded binding energies in the range of -6.49 to -7.48 kcal/mol, indicating the energetic favorability of the interaction. nih.gov These calculations help in understanding the stability and strength of potential intermolecular interactions.

A fundamental application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This process provides detailed structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental crystal structure data for this compound is not widely available, DFT calculations can predict these parameters with high fidelity. For the closely related molecule p-aminobenzoic acid, DFT studies have been performed to determine its geometry. researchgate.net Similarly, calculations on 4-(carboxyamino)-benzoic acid provide insights into the typical bond lengths and angles expected for such structures. actascientific.com

| Parameter | Atom Connections | Calculated Value | Source Molecule |

|---|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å | p-aminobenzoic acid |

| Bond Length | C-N | ~1.41 Å | p-aminobenzoic acid |

| Bond Angle | C-N-H | ~115.7° | 4-(carboxyamino)-benzoic acid actascientific.com |

| Bond Angle | C-C-C (phenyl) | ~120.0° | 4-(carboxyamino)-benzoic acid actascientific.com |

| Dihedral Angle | Phenyl-Carboxyamino | ~180.0° | 4-(carboxyamino)-benzoic acid actascientific.com |

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov

A small energy gap suggests that a molecule is more reactive and can be easily polarized, facilitating intramolecular charge transfer (ICT). nih.gov DFT calculations for related organic compounds have shown that the HOMO-LUMO gap is a key indicator of chemical behavior. For example, a study on a Schiff base derivative reported a narrow energy gap, indicating that charge transfer interactions occur readily within the molecule. nih.gov The analysis of FMOs helps in understanding the electronic transitions, such as π-π* transitions, that are responsible for UV-visible absorption. espublisher.com

| Parameter | Calculated Value (Molecule A) | Calculated Value (Molecule B) |

|---|---|---|

| HOMO Energy | -6.82 eV | -0.26751 eV |

| LUMO Energy | -1.82 eV | -0.18094 eV |

| Energy Gap (ΔE) | 5.00 eV | 0.08657 eV |

Data derived from DFT studies on 4-(carboxyamino)-benzoic acid (Molecule A) actascientific.com and a benzyl-hydrazinecarbodithioate derivative (Molecule B). nih.gov A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. acadpubl.eu It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization. aimspress.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Source System |

|---|---|---|---|

| LP (O) | BD(Mg-O) | 22.67 | Mg(H₂O)₆²⁺ Complex aimspress.com |

| n(LPCl) | π(C-C) | 228.1 (954.54 kJ/mol) | Chlorophenyl-imidazole derivative acadpubl.eu |

Illustrative NBO analysis data from related systems showing donor-acceptor interactions and their stabilization energies. LP denotes a lone pair and BD/π denotes an antibonding orbital.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of cyclic molecules. github.io It is based on the magnetic criterion of aromaticity, where a magnetic field is applied perpendicular to the plane of a ring. Aromatic compounds exhibit a diatropic ring current that induces a shielded magnetic field inside the ring, resulting in a negative NICS value. wikipedia.org Conversely, antiaromatic compounds show a paratropic current and a positive NICS value, while non-aromatic compounds have NICS values close to zero. github.io

The NICS value is typically calculated at the geometric center of the ring (NICS(0)) and at points above it, such as 1 Å (NICS(1)), to minimize local σ-bond contributions and better reflect the π-electron delocalization. nih.gov For this compound, NICS calculations would be performed on both phenyl rings to quantify their individual aromatic character and to assess how the substituent groups influence the electron delocalization and aromaticity of each ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, study interactions with the surrounding environment (such as a solvent), and analyze the stability of molecular complexes. nih.govmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, particularly the rotational freedom around the bond connecting the two phenyl rings. The simulation trajectory provides data for calculating key metrics like the Root-Mean-Square Deviation (RMSD), which measures the stability of the molecule's structure over time, and the Root-Mean-Square Fluctuation (RMSF), which indicates the flexibility of different parts of the molecule. nih.gov Furthermore, MD simulations are crucial for studying the dynamic stability of this compound when bound to a biological target, providing a more realistic model of the interaction than static docking alone. researchgate.netsamipubco.com

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target.

Studies on compounds structurally related to this compound, particularly those containing the para-aminobenzoic acid (PABA) scaffold, have demonstrated significant interactions with various enzymatic targets. A key example is the inhibition of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS), an essential enzyme in the folate metabolic pathway of the malaria parasite. malariaworld.org Molecular docking analyses have shown that derivatives of PABA can bind effectively to both the wild-type (PDB ID: 1J3I) and mutant (PDB ID: 1J3K) forms of this enzyme. malariaworld.org

The interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions. For instance, the N-(4-aminobenzoyl)-L-glutamic acid scaffold has been observed to form hydrogen bonds with key amino acid residues such as Arginine (Arg122) and Serine (Ser120) within the active site of Pf-DHFR-TS. malariaworld.org Furthermore, pi-alkyl and C-H bonds contribute to the stability of the ligand-receptor complex. malariaworld.org The binding energies, which indicate the stability of the interaction, can vary significantly depending on the specific derivative, with values reported in wide ranges, such as -32.76 to -123.81 kcal/mol for the wild-type enzyme. malariaworld.org

Another significant target for compounds with similar structural motifs is tubulin. The binding of small molecules to the colchicine (B1669291) binding site of tubulin can inhibit microtubule polymerization, a mechanism exploited in cancer therapy. Docking studies of molecules containing a phenyl-amino-phenyl core structure have been performed against the α,β-tubulin protein (PDB ID: 1SA0), revealing effective binding within its active site. nih.gov Similarly, related anilinoquinazoline (B1252766) derivatives have shown effective binding with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with calculated binding energies around -8.24 kcal/mol. ijcce.ac.ir

These computational predictions highlight the potential of the this compound framework to serve as a scaffold for designing inhibitors for various biological targets. The specific interactions observed provide a roadmap for optimizing the molecule's structure to enhance binding affinity and selectivity.

Table 1: Summary of Molecular Docking Interactions for Structurally Related Compounds

| Target Protein | PDB ID | Key Interacting Residues | Binding Energy (kcal/mol) |

| Pf-DHFR-TS (wild-type) | 1J3I | Arg122, Ser120, Phe58, IIe164, Asp54 | -32.76 to -123.81 malariaworld.org |

| Pf-DHFR-TS (quad-mutant) | 1J3K | Arg122, Phe116, Ser111, Phe58 | -44.88 to -94.40 malariaworld.org |

| α,β Tubulin | 1SA0 | Not specified | Not specified nih.gov |

| VEGFR-2 | Not specified | Not specified | -8.24 ijcce.ac.ir |

Solvent Effects on Molecular Properties through Computational Modeling

The properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. ucsb.edu Computational modeling allows for the systematic study of these solvent effects, providing insights into how molecular geometry, electronic structure, and spectroscopic properties change in different media. ub.edu

One of the most common approaches is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), within a self-consistent reaction-field (SCRF) method. primescholars.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach efficiently captures the average effects of the solvent's polarity. ucsb.edu

Computational studies on structurally similar aromatic compounds have shown that solvent polarity can alter key molecular parameters. primescholars.com

Geometric Properties: In moving from the gas phase to a polar solvent like water or ethanol (B145695), changes in bond lengths and bond angles are often observed. Electron correlation contributions, which are better accounted for by methods like Density Functional Theory (DFT), are important for accurately predicting these geometries. primescholars.com

Electronic Properties: The dipole moment of a polar molecule like this compound is expected to increase in a polar solvent. This is due to the reaction field of the solvent polarizing the solute, leading to greater charge separation. This, in turn, affects the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often reducing the HOMO-LUMO energy gap. researchgate.net

Spectroscopic Properties: Changes in the electronic structure due to solvent interactions lead to shifts in UV-Vis absorption spectra, a phenomenon known as solvatochromism. ucsb.edu For many organic molecules, a transition to a more polar solvent can cause a shift in the absorption maximum (λ_max). researchgate.net For example, the n → π* transition in acetone (B3395972) is observed to shift to a shorter wavelength (a blue shift) when moving from the gas phase to a polar solvent like water. ucsb.edu Computational methods, including Time-Dependent Density Functional Theory (TD-DFT), can successfully model these solvent-dependent spectral shifts. researchgate.netrsc.org

These computational models are crucial for understanding and predicting the behavior of this compound in various chemical and biological environments, where it is almost always in solution. nih.gov

Table 2: Predicted Influence of Solvent Polarity on Molecular Properties

| Molecular Property | Gas Phase / Non-Polar Solvent | Polar Solvent (e.g., Water, Ethanol) | Rationale |

| Dipole Moment | Lower | Higher | Stabilization of charge separation by the solvent's reaction field. ucsb.edu |

| HOMO-LUMO Energy Gap | Larger | Smaller | Differential stabilization of ground and excited states. researchgate.net |

| UV-Vis λ_max | Varies | Shifted (Red or Blue Shift) | Solvatochromic effects due to interactions between the solvent and the molecule's ground and excited states. ucsb.edu |

| Bond Lengths | Standard | Slightly altered | Influence of the dielectric medium on the electronic distribution of the molecule. primescholars.com |

Supramolecular Chemistry and Self Assembly of 4 4 Aminophenyl Benzoic Acid Derivatives

Hydrogen Bonding Interactions in Self-Assembly

The primary driver for the self-assembly of 4-(4-aminophenyl)benzoic acid and its analogues is hydrogen bonding. The carboxylic acid group (-COOH) and the amino group (-NH2) are excellent hydrogen bond donors and acceptors, enabling the formation of robust and predictable intermolecular connections.

A prevalent and stable motif in the self-assembly of carboxylic acids, including analogues like 4-aminobenzoic acid (PABA), is the formation of a cyclic hydrogen-bonded homodimer. researchgate.net This occurs when the carboxylic acid groups of two separate molecules interact, forming a characteristic R2 2(8) graph set motif. researchgate.net Beyond this primary dimerization, the amino groups provide additional sites for hydrogen bonding, allowing these dimers to connect into larger, extended networks. These interactions can lead to the formation of linear chains (catemers) or two-dimensional sheets, depending on the specific steric and electronic properties of the derivative and the crystallization conditions. The interplay between the strong acid-acid dimerization and the amine-mediated linkages dictates the final supramolecular architecture.

Formation of Supramolecular Polymers and Architectures

The directional nature of hydrogen bonds allows for the programmed assembly of this compound derivatives into well-defined supramolecular polymers and complex architectures. By extending the hydrogen bonding patterns described previously, one-dimensional (1D) polymeric chains can be readily formed.

Furthermore, more complex structures can be achieved by combining hydrogen bonding with other non-covalent interactions, such as halogen bonds. nih.gov For instance, iodo- or bromo-substituted benzoic acids have been co-crystallized with molecules containing both pyridine (B92270) and amino-pyrimidine sites. In these systems, the primary assembly is directed by the reliable amino-pyrimidine/carboxylic acid hydrogen bond, while halogen bonds (e.g., I···N or Br···N) provide structural support, organizing the initial assemblies into extended 1D and 2D architectures. nih.gov This strategy demonstrates how multiple, orthogonal non-covalent interactions can be employed to construct solid-state networks with predictable connectivity and dimensionality. nih.gov Similarly, porphyrin molecules functionalized with aminophenyl groups have been shown to self-assemble into highly ordered nanorods and other nanoaggregates, driven by intermolecular hydrogen bonding. 222.134.6

Another approach involves the hydrogen-bonding of small acid molecules to a pre-existing polymer backbone, such as poly(4-vinylpyridine), to create supramolecular side-chain polymers. rsc.orgmdpi.com This method allows for the facile modification of polymer properties by introducing functional small molecules through non-covalent interactions.

Host-Guest Chemistry Involving this compound Analogues (e.g., with Cucurbit[n]urils)

Analogues of this compound can participate in host-guest chemistry, acting as "guest" molecules that are encapsulated within larger "host" macrocycles like Cucurbit[n]urils (CB[n]). CB[n] are a family of pumpkin-shaped molecules with a hydrophobic inner cavity and two hydrophilic carbonyl-lined portals. beilstein-journals.org

The encapsulation of guest molecules by CB[n] is typically driven by a combination of the hydrophobic effect, where the nonpolar part of the guest (such as the phenyl rings) is shielded from water within the cavity, and ion-dipole interactions between a positively charged group on the guest and the electron-rich carbonyl portals of the host. nih.govrsc.org For analogues of this compound, the aminophenyl moiety is a suitable guest for the CB[n] cavity.

While direct studies on this compound with CB[n] are limited, research on similar structures provides significant insight. For example, various aniline (B41778) and phenylenediamine derivatives form stable 1:1 host-guest complexes with CB nih.gov, CB researchgate.net, and CB rsc.org. nih.gov The binding strength of these complexes is substantial, with binding constants typically falling in the range of 10⁵ to 10⁶ M⁻¹. nih.gov Isothermal titration calorimetry (ITC) on the complexation of the drug nabumetone, which contains a naphthalene (B1677914) ring, with cucurbit researchgate.neturil found the formation to be enthalpy-driven with a favorable entropy contribution. mdpi.com

| Host | Guest System (Analogue) | Binding Constant (K) | Key Findings |

|---|---|---|---|

| CB nih.gov, CB researchgate.net, CB rsc.org | Aniline and Phenylenediamine Derivatives | 10⁵ - 10⁶ M⁻¹ | Formation of 1:1 host-guest complexes driven by hydrophobic interactions. nih.gov |

| CB rsc.org | Chloramphenicol | 5.474 × 10⁵ L/mol | Formation of a stable 1:1 inclusion complex confirmed by single-crystal X-ray diffraction. beilstein-journals.org |

| CB researchgate.net | Nabumetone | logK = 4.66 | Complex formation is enthalpy-driven (ΔrH° = −20.2 kJ/mol) and has favorable entropy (TΔrS° = 6.4 kJ/mol). mdpi.com |

Photoresponsive Supramolecular Systems (e.g., with Azobenzene (B91143) derivatives)

Incorporating a photochromic moiety, such as an azobenzene unit, into the molecular structure of this compound derivatives can create supramolecular systems whose properties can be controlled by light. Azobenzene exists in two isomeric forms: the more stable trans isomer and the less stable cis isomer. The molecule can be switched from trans to cis with UV light and back from cis to trans with visible light or heat. researchgate.netnih.gov

This isomerization induces a significant change in molecular geometry, which can be used to disrupt or alter supramolecular assemblies. For example, supramolecular hydrogels have been prepared from the self-assembly of azobenzene-4,4'-dicarboxylic acid, a close analogue. nih.gov In the trans state, the linear shape of the molecules allows for efficient packing and hydrogen bonding, leading to the formation of a stable gel network. nih.gov Upon irradiation with UV light, the molecules convert to the bent cis form, disrupting the ordered packing and causing a transition from a gel to a sol (a liquid solution). rsc.org This process is often reversible, allowing for the light-controlled modulation of the material's properties. nih.gov This principle makes such systems promising for applications in smart materials, sensors, and drug delivery. researchgate.net

Chemisorption Studies on Surfaces for Monolayer Formation

Derivatives of this compound can be designed to chemically adsorb (chemisorb) onto solid surfaces to form highly ordered self-assembled monolayers (SAMs). These monolayers have applications in molecular electronics, sensing, and surface functionalization.

A detailed study using ab initio calculations investigated the chemisorption of 4-(4-amino-phenylazo) benzoic acid (APABA), an azobenzene derivative, on a Si(001) surface. researchgate.net The study explored two different binding sites for the molecule: the amino group (-NH2) and the carboxyl group (-COOH). For both binding sites, two possible adsorption models on the silicon surface were considered: an intrarow position and an on-dimer position. researchgate.net

The calculations revealed that for both the amino and carboxyl binding sites, the on-dimer position was significantly more energetically favorable. Specifically, for the amino-site binding, the on-dimer model was 1.10 eV more favorable than the intrarow model. researchgate.net The study also calculated the resulting bond lengths, finding a Si-N bond length of 1.85 Å and a Si-O bond length of 1.76 Å, which are in excellent agreement with the sum of their respective covalent radii. researchgate.net These findings provide fundamental insights into how such molecules anchor to semiconductor surfaces, paving the way for the controlled fabrication of functional molecular layers.

| Binding Site | Adsorption Model | Energetic Favorability | Calculated Bond Length(s) |

|---|---|---|---|

| Amino Group (-NH₂) | On-dimer | 1.10 eV more favorable than intrarow | Si-N = 1.85 Å |

| Carboxyl Group (-COOH) | On-dimer | Energetically favorable over intrarow | Si-O = 1.76 Å |

Applications of 4 4 Aminophenyl Benzoic Acid and Its Derivatives in Advanced Materials and Catalysis

Polymer Chemistry and Materials Science

The rigid structure and reactive end-groups of 4-(4-aminophenyl)benzoic acid make it an excellent monomer for producing polymers with enhanced thermal stability and mechanical strength.

The incorporation of rigid aromatic units is a key strategy in the development of high-performance polymers. This compound, with its biphenyl (B1667301) structure, is a suitable candidate for synthesizing polymers such as polyesterimides and other high-strength materials. These polymers are sought after for applications requiring high thermal stability and robust mechanical properties, for instance, in the aerospace and electronics industries.

Research into related structures demonstrates this principle. For example, a series of poly(ester imide) (PEsI) copolymers synthesized using monomers like 4-aminophenyl-4′-aminobenzoate exhibited high glass transition temperatures (up to 455°C), excellent mechanical properties, and low dielectric constants, making them suitable for high-frequency applications. researchgate.net The properties of these polymers are directly linked to the incorporation of the rigid biphenyl structure, which restricts segmental motion and enhances thermal and dimensional stability.

High-performance copolyimide fibers have also been synthesized from aromatic diamines and dianhydrides, resulting in materials with tensile strengths reaching 2.6 GPa and thermal decomposition temperatures exceeding 600°C under nitrogen. researchgate.net The structural characteristics of this compound, being an aromatic amino-acid, allow it to be integrated into such polymer backbones through polycondensation reactions, contributing to similar high-performance characteristics. Its integration can lead to fully aromatic thermotropic copolyesters, which form highly ordered liquid crystalline melts, a property essential for processing into high-strength fibers and films. nih.gov

Table 1: Mechanical and Thermal Properties of High-Performance Polymers Containing Biphenyl Structures

| Polymer Type | Monomers | Tensile Strength (MPa) | Modulus (GPa) | Glass Transition Temp. (°C) |

|---|---|---|---|---|

| Poly(ester imide) Copolymers researchgate.net | 4,4′-BPDA, TFMB, APAB | 282–332 | 5.7–7.8 | 445–455 |

Note: Data is for polymers with structures analogous to those that could be formed using this compound.

Polyethylene (B3416737) glycol (PEG) is a widely used polymer in biomedical applications due to its biocompatibility and water solubility. However, its functionality is often limited. 4-Aminobenzoic acid and its esters are used to modify PEG, creating new materials with tailored properties. These modifications are valuable for applications like "PEGylation," a process used to improve the therapeutic properties of proteins. researchgate.netresearchgate.net

In one approach, 4-aminobenzoic acid esters of polyethylene glycol were synthesized and used as PEGylation reagents. researchgate.netresearchgate.net These reagents are reported to be highly reactive and stable, allowing for targeted modification of protein chains. researchgate.net This process can enhance the therapeutic efficacy of proteins such as interferon α-2b, with studies showing that the resulting conjugate has activity comparable to commercial analogs. researchgate.netresearchgate.net The modification involves attaching the 4-aminobenzoic acid moiety to the PEG chain, providing a reactive handle for further conjugation.

Graphene oxide (GO), a derivative of graphene, possesses numerous oxygen-containing functional groups that facilitate its chemical modification. Functionalizing GO with this compound (referred to as 4-aminobenzoic acid or 4-ABA in related literature) enhances its properties and expands its applications.

A one-step method for preparing 4-aminobenzoic acid functionalized graphene oxide (EGO-ABA) involves the electrochemical exfoliation of graphite (B72142) in the presence of 4-ABA. researchgate.net This process grafts the aminobenzoic acid molecules onto the graphene oxide sheets. The resulting EGO-ABA materials have been investigated as promising electrocatalysts for the oxygen reduction reaction (ORR) and as electrode materials for supercapacitors. researchgate.net The functionalization is confirmed through various characterization techniques, including FT-IR spectroscopy and X-ray photoelectron spectroscopy, which show the presence of the amine and carboxylic acid groups on the GO surface. researchgate.net

The introduction of the amine groups from 4-ABA onto the GO structure can improve its dispersion in polymer matrices, which is crucial for creating reinforced composite materials. researchgate.net This functionalization enhances the interfacial adhesion between the GO filler and the polymer, leading to materials with improved mechanical properties.

Catalytic Applications

While this compound is often the target product of catalytic reactions, its structure also lends itself to applications where it or its derivatives play a role in catalysis, particularly as a support for catalytically active nanomaterials.

The direct role of this compound as a catalyst in organic transformations is not extensively documented in current research. It is more commonly synthesized via catalytic processes. For instance, the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is a significant organic transformation achieved using various catalytic systems. researchgate.netgoogle.comgoogle.com Rhodium(I) complexes have been shown to catalyze this reduction with high chemo-selectivity, preserving the carboxylic group while reducing the nitro group. researchgate.net Another common method is the catalytic hydrogenation of 4-nitrobenzoic acid using a Palladium-on-Carbon (Pd/C) catalyst, which can achieve yields of over 96%. google.compatsnap.com

While benzoic acid itself can act as a catalyst or a catalytic medium in certain reactions, such as polycondensation, there is a lack of specific evidence for this compound performing a similar function. mdpi.com Its primary role in organic synthesis is that of a bifunctional building block rather than a catalyst.

The functional groups of this compound make it a suitable ligand for stabilizing and functionalizing nanoparticles for catalytic applications. The carboxylic acid group can anchor the molecule to the surface of metal or metal oxide nanoparticles, while the amine group can be used to coordinate with catalytically active metal ions or serve as a basic site.

This concept is demonstrated in studies where organic acids are used to functionalize magnetic iron oxide nanoparticles (Fe₃O₄). For example, 4-piperadinecarboxylic acid has been used to functionalize magnetite nanoparticles, which then served as a catalyst for Knoevenagel condensation reactions. nih.gov Similarly, this compound could be attached to such magnetic nanoparticles. The resulting functionalized nanoparticles would be easily recoverable from a reaction mixture using an external magnet, a significant advantage for catalyst recycling. nih.gov The amine group on the periphery could then bind to palladium or other metal catalysts, creating a robust and recyclable catalytic system for various organic reactions. nih.gov This approach combines the high surface area of nanomaterials with the specific functionalities of the organic molecule, paving the way for the design of advanced, heterogeneous catalysts.

Biological and Pharmacological Research Applications of 4 4 Aminophenyl Benzoic Acid Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of 4-(4-aminophenyl)benzoic acid have demonstrated notable antimicrobial properties, with studies revealing their efficacy against a range of bacterial and fungal pathogens. The structural modifications of the parent compound have led to the development of derivatives with enhanced potency and a broad spectrum of activity.

Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial activity. For instance, certain derivatives have exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 15.62 µM. mdpi.com Other studies have reported that pyrazole derivatives of this compound are effective against Acinetobacter baumannii, with MIC values as low as 4 μg/mL. nih.gov One study highlighted a derivative, N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide, as a potent agent against Bacillus subtilis with a pMIC value of 2.11 µM/ml. chitkara.edu.in

In the realm of antifungal research, these derivatives have also shown significant potential. Some Schiff base derivatives of 4-aminobenzoic acid have displayed potent broad-spectrum antifungal properties, with MIC values starting from 7.81 µM. mdpi.com For example, the compound N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide was found to be the most potent antifungal agent in its series against both Aspergillus niger and Candida albicans, with a pMIC of 1.81 µM/ml for both strains. chitkara.edu.in Another study found that a 1,3-oxazole derivative containing a phenyl group at the 5-position showed activity against C. albicans. mdpi.com

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Microorganism | Activity (MIC/pMIC) |

|---|---|---|

| Schiff Base | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.62 µM mdpi.com |

| Pyrazole | Acinetobacter baumannii | 4 μg/mL nih.gov |

| Benzohydrazide | Bacillus subtilis | pMIC = 2.11 µM/ml chitkara.edu.in |

| Schiff Base | Fungi | ≥ 7.81 µM mdpi.com |

| Benzohydrazide | Aspergillus niger & Candida albicans | pMIC = 1.81 µM/ml chitkara.edu.in |

| 1,3-Oxazole | Candida albicans | Moderate Activity mdpi.com |

Anticancer and Antitumor Properties

The anticancer potential of this compound derivatives has been a significant area of research. Various modifications of the core structure have yielded compounds with potent cytotoxic effects against several human cancer cell lines.

Schiff bases derived from 4-aminobenzoic acid have exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values as low as 15.0 µM. mdpi.com Furthermore, a series of tetrazole based isoxazolines derived from this compound showed profound cytotoxicity against A549 and MDA-MB-231 cancer cell lines, with IC50 values ranging from 1.22 to 3.62 μM. researchgate.net Specifically, compounds 4h and 4i in this series demonstrated prominent anticancer efficacy with IC50 values of 1.51 and 1.49 μM in A549 cells, and 2.83 μM for both in MDA-MB-231 cells. researchgate.net Another study identified 3-((4-hydroxyphenyl)amino)propanoic acid derivatives that reduced A549 cell viability by 50% and suppressed cell migration. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Schiff Base | HepG2 | ≥ 15.0 µM mdpi.com |

| Tetrazole-isoxazoline | A549 | 1.22 - 3.62 μM researchgate.net |

| Tetrazole-isoxazoline | MDA-MB-231 | 1.22 - 3.62 μM researchgate.net |

| 3-((4-hydroxyphenyl)amino)propanoic acid | A549 | ~50% viability reduction nih.gov |

Anti-inflammatory and Anti-rheumatoid Arthritis Activities

Derivatives of this compound have been investigated for their anti-inflammatory and anti-rheumatoid arthritis (RA) properties. Research in this area has focused on their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.

One study reported that a methanolic extract containing 4-hydroxy-3-methylacetophenone and 2-isopropyl-5-methylphenol, which are related to benzoic acid derivatives, exhibited anti-inflammatory properties with an IC50 value of 532 μg/ml in a protein denaturation assay. nih.gov A series of 2,6-bisbenzylidenecyclohexanone derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds demonstrating significant nitric oxide (NO) inhibitory activity compared to curcumin. researchgate.net For instance, compounds 88 and 97 showed the most significant NO suppression with IC50 values of 4.9 ± 0.3 µM and 9.6 ± 0.5 µM, respectively. researchgate.net

Antiviral Properties

Research into the antiviral applications of this compound derivatives has shown promising results against various viruses. A notable example is the derivative NC-5, which has demonstrated potent activity against influenza A viruses, including oseltamivir-resistant strains. mdpi.comnih.gov

NC-5, identified as 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-((5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, inhibited influenza A viruses A/FM/1/47 (H1N1) and the oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. mdpi.comnih.gov The 50% effective concentrations (EC50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively. mdpi.comnih.gov In another study, two 4-substituted sulfonamidobenzoic acid derivatives, compounds 4 and 7a, showed high activity against the coxsackievirus B3 (CVB3) strain, with IC50 values of 4.29 and 4.22 μM, respectively. nih.gov Additionally, certain 1,3,4-thiadiazole sulfonamide derivatives have been found to possess anti-tobacco mosaic virus (TMV) activity. researchgate.netmdpi.com

Table 3: Antiviral Activity of this compound Derivatives

| Derivative | Virus | Activity (EC50/IC50) |

|---|---|---|

| NC-5 | Influenza A (H1N1) | EC50 = 33.6 μM mdpi.comnih.gov |

| NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | EC50 = 32.8 μM mdpi.comnih.gov |

| Sulfonamidobenzoic acid (compound 4) | Coxsackievirus B3 (CVB3) | IC50 = 4.29 μM nih.gov |

| Sulfonamidobenzoic acid (compound 7a) | Coxsackievirus B3 (CVB3) | IC50 = 4.22 μM nih.gov |

| 1,3,4-Thiadiazole sulfonamide | Tobacco Mosaic Virus (TMV) | Moderate Activity researchgate.netmdpi.com |

Cholinesterase Inhibition for Neurodegenerative Disorders

Derivatives of this compound are being explored as potential therapeutic agents for neurodegenerative disorders like Alzheimer's disease through the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study synthesized a series of aminobenzoic acid derivatives and found that compound 5b had the highest inhibition potential against acetylcholinesterase, with an IC50 value of 1.66 ± 0.03 µM. researchgate.net In the same study, compound 2c was the most potent inhibitor of butyrylcholinesterase, with an IC50 value of 2.67 ± 0.05 µM. researchgate.netresearchgate.net Another investigation of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones derivatives of cinnamic acid, which are structurally related, showed a range of inhibitory activity against human acetylcholinesterase (hAChE) with IC50 values from 9 to 246 μM. nih.govmdpi.comnih.gov

Table 4: Cholinesterase Inhibitory Activity of this compound Derivatives

| Derivative | Enzyme | Activity (IC50) |

|---|---|---|

| Compound 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM researchgate.net |

| Compound 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM researchgate.netresearchgate.net |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | 9 - 246 μM nih.govmdpi.comnih.gov |

Antidepressant Effects

Preliminary research suggests that derivatives of this compound may possess antidepressant-like effects. One study investigated L-4-Fluorophenylglycine (L-4FPG), an inhibitor of the neutral amino acid transporter ASCT1/2, which is structurally related to this compound. The study found that L-4FPG exhibited antidepressant-like effects in mice and enhanced their resilience to stress. nih.gov These effects were found to be mediated through the mTOR and AMPA receptor pathways. nih.gov

Inhibitory Activities Against Specific Enzymes (e.g., Cyclooxygenases, 5-Lipoxygenase, Carbonic Anhydrase, Matrix Metalloproteinases)

Derivatives of this compound have been shown to inhibit various enzymes implicated in different disease pathologies. A study on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives, which can be considered as complex derivatives, revealed their potential to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with IC50 values similar to the known anti-inflammatory drug meloxicam. nih.gov Research on various 5-lipoxygenase inhibitors has shown that compounds like BW 755 C and nordihydroguaiaretic acid can inhibit the enzyme in the micromolar range, indicating the potential for aminophenyl derivatives to be developed as inhibitors. researchgate.net

No Direct Evidence Found for this compound as a Folate Precursor in Scientific Literature

Despite a comprehensive review of scientific databases and research articles, no direct evidence was found to support the role of this compound or its derivatives as precursors for folate or their involvement in metabolic pathways related to folate biosynthesis.

The focus of existing research on folate precursors is heavily centered on para-aminobenzoic acid (PABA). PABA is a well-established intermediate in the folate synthesis pathway in many microorganisms. nih.govmdpi.com This pathway is crucial for the production of tetrahydrofolate, a vital coenzyme involved in the synthesis of nucleic acids and amino acids.

While this compound shares some structural similarities with PABA, namely the aminobenzoic acid moiety, there is no published research that details its incorporation into the folate metabolic pathway. Scientific investigations into folate analogs and inhibitors of the folate pathway, such as antifolates, have explored a wide variety of chemical structures, but this compound is not mentioned among them.

Research on derivatives of 4-aminobiphenyl, a related compound, has primarily focused on their carcinogenic properties and metabolic activation, which leads to DNA damage. wikipedia.orgnih.govresearchgate.net This area of study is distinct from the investigation of compounds as vitamin precursors.

In contrast, the role of PABA as a folate precursor is extensively documented. Microorganisms utilize PABA in the enzymatic synthesis of dihydropteroate, a key step in the folate biosynthesis pathway. This pathway is a target for antimicrobial drugs like sulfonamides, which act as competitive inhibitors of the enzyme dihydropteroate synthase, thereby blocking folate production in bacteria. mdpi.comnih.gov

Given the absence of scientific literature on this compound in the context of folate metabolism, it is not possible to provide the requested detailed article on its applications as a folate precursor. The available scientific evidence does not support such a role for this specific compound.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(4-Aminophenyl)benzoic acid, and how can purity be maximized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-bromobenzoic acid and 4-aminophenylboronic acid, followed by deprotection and purification. Key steps include:

- Catalyst Selection : Use Pd(PPh₃)₄ (0.5–1.5 mol%) in a DMF/H₂O solvent system .

- Reaction Monitoring : Track coupling efficiency via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, acidic mobile phase).

- Purification : Recrystallization from ethanol/water (7:3) yields >95% purity. For higher purity (>99%), employ column chromatography with gradient elution (methanol/dichloromethane, 0–5%) .

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.6–8.2 ppm, J = 8–10 Hz), with the amine proton as a broad singlet (δ 5.5–6.0 ppm). Carboxylic acid protons may be absent due to exchange broadening .

- ¹³C NMR : Confirm the biphenyl linkage via carbons at ~125–140 ppm. The carboxylic acid carbon resonates at ~170 ppm .

- IR Spectroscopy : Carboxylic acid O-H stretch (2500–3000 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C-N (1350–1450 cm⁻¹) .

Advanced: What computational methods elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and charge distribution. This explains its nucleophilic/electrophilic sites .

- Electron Localization Function (ELF) : Analyze π-conjugation across the biphenyl system and intramolecular hydrogen bonding (COOH∙∙∙NH₂), which stabilizes the planar structure .

- Solvent Effects : Use PCM models to simulate solubility trends in polar aprotic solvents (e.g., DMSO) vs. aqueous buffers .

Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water (1:1) at 4°C yields monoclinic crystals (space group P2₁/c).

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 200 K. Refinement with SHELXL resolves torsional angles between aromatic rings (typically <5° deviation from coplanarity) .

- Hydrogen Bonding : Identify O-H∙∙∙N and N-H∙∙∙O interactions stabilizing supramolecular assemblies .

Advanced: How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays :

- Tyrosinase : Competitive inhibition with catechol substrates (IC₅₀ determination via UV-Vis at 475 nm). Compare inhibition kinetics with benzoic acid derivatives .

- Cytochrome P450 (CYP) : Monitor binding via UV-Vis spectral shifts (e.g., Soret band at 417 nm for ferric CYP199A4). Use NADH/O₂-supported oxidation to detect metabolite formation (HPLC-MS) .

- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., CYP199A4’s heme pocket) .

Advanced: How do researchers address contradictions between solubility data and observed biological activity?

Methodological Answer:

- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO. Correlate with logP values (calculated via ChemDraw).

- Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability. Hydrolyze in vivo to regenerate the active form .

- Controlled Release : Encapsulate in PLGA nanoparticles (emulsification/solvent evaporation) to improve bioavailability in aqueous environments .

Advanced: What strategies optimize this compound derivatives for specific applications (e.g., fluorescence probes)?

Methodological Answer:

- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to redshift fluorescence (λem ≈ 450–500 nm).

- Chelation Probes : Attach EDTA-like moieties to the amine group for metal ion sensing (e.g., Cu²⁺ detection via fluorescence quenching) .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess photostability and thermal resistance .

Retrosynthesis Analysis